molecular formula C10H14BrNO B2574661 1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrobromide CAS No. 497947-23-6

1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrobromide

Cat. No.: B2574661
CAS No.: 497947-23-6
M. Wt: 244.132
InChI Key: PZGJRSIPGXDZQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrobromide is a chemical compound with the CAS Number: 497947-23-6 . It has a molecular weight of 244.13 . The IUPAC name for this compound is 1-methyl-1,2,3,4-tetrahydro-7-isoquinolinol hydrobromide .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines has garnered significant attention in recent years due to their diverse biological activities . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles have been explored .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NO.BrH/c1-7-10-6-9 (12)3-2-8 (10)4-5-11-7;/h2-3,6-7,11-12H,4-5H2,1H3;1H .


Chemical Reactions Analysis

The C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines via multicomponent reactions has been highlighted in recent studies . These reactions improve the atom economy, selectivity, and yield of the product .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Neuroprotective and Therapeutic Potential in CNS Disorders

1MeTIQ has been identified as an endogenous compound in the mammalian brain with significant neuroprotective, antiaddictive, and antidepressant-like activities. Research indicates that 1MeTIQ's mechanisms of action include MAO inhibition, free radical scavenging properties, and antagonism to the glutamatergic system. These actions contribute to its neuroprotective effects across various neurodegenerative diseases of the central nervous system. Moreover, 1MeTIQ's potential as an antidepressant and antiaddictive drug has been demonstrated in animal models, suggesting its significant therapeutic implications in CNS disorders (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).

Anticancer Properties

THIQ derivatives, including 1MeTIQ, have shown promise in the area of cancer research. Their anticancer properties are attributed to their ability to act as anticancer antibiotics, with notable success in drug discovery for cancer and CNS disorders. The US FDA approval of trabectedin for the treatment of soft tissue sarcomas highlights the milestone achieved in anticancer drug discovery using THIQ scaffolds. The diverse therapeutic activities of THIQ derivatives, synthesized for various therapeutic applications, underscore their potential in developing novel drugs with unique mechanisms of action for cancer treatment (Singh & Shah, 2017).

Safety and Hazards

The safety information available indicates that this compound has a GHS07 pictogram and the signal word is "Warning" .

Future Directions

The future directions for this compound and similar ones lie in the development of novel THIQ analogs with potent biological activity . Due to their broad range of applications, various new and environmentally friendly methods for the synthesis of THIQ derivatives are on the rise .

Biochemical Analysis

Biochemical Properties

It is known that it shares many activities with 1,2,3,4-tetrahydroisoquinoline (TIQ), such as reducing free radicals formed during dopamine catabolism

Cellular Effects

It is suggested that it may have neuroprotective properties , but the exact impact on cell signaling pathways, gene expression, and cellular metabolism needs to be investigated further.

Molecular Mechanism

It is suggested that its neuroprotective action may involve MAO inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system

Dosage Effects in Animal Models

It is known that following systemic administration in rats, it produces an antidepressant-like effect similar to the effect of imipramine . Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking.

Properties

IUPAC Name

1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.BrH/c1-7-10-6-9(12)3-2-8(10)4-5-11-7;/h2-3,6-7,11-12H,4-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGJRSIPGXDZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1)C=CC(=C2)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497947-23-6
Record name 1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Hydrobromic acid (48%, 46 mL) was added to the 7-methoxy-1-methyl-1,2,3,4-tetrahydro-isoquinoline (2.55 g) and the resulting mixture was heated at reflux for 16 h. Evaporation of the hydrobromic acid, followed by trituation with ethyl acetate (3×) afforded 1-methyl-1,2,3,4-tetrahydro-isoquinolin-7-ol hydrogen bromide (3.04 g).
Quantity
46 mL
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.